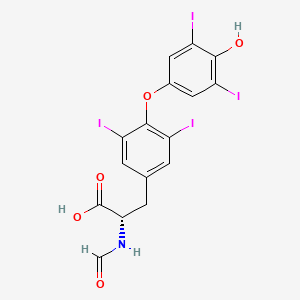

Dutasteride Related Impurity 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

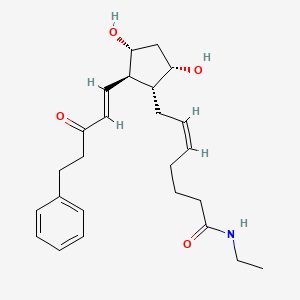

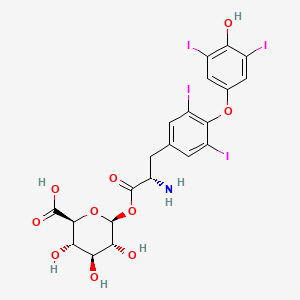

Dutasteride is a synthetic 4-azasteroid . It is a selective inhibitor of both the type 1 and type 2 isoforms of steroid 5alpha-reductase, an intracellular enzyme that converts testosterone to 5alpha-dihydrotestosterone . Dutasteride is a white to pale yellow powder .

Synthesis Analysis

The synthesis of Dutasteride involves multiple steps of reactions starting from the material, pregnenolone acid . During the process development of dutasteride in the laboratory, some impurity peaks were observed in HPLC ranging from 0.05 to 0.1% .Molecular Structure Analysis

The molecular structure of Dutasteride is (5a,17b)-3-Oxo-4-azaandrost-1-ene-17-carboxylic acid .Chemical Reactions Analysis

During the process development of dutasteride in the laboratory, some impurity peaks were observed in HPLC ranging from 0.05 to 0.1%. The same samples were analyzed by LCMS method and identified peak at m/z 508 (desmethyl dutasteride), 530 (dihydro dutasteride) and 528 (isomer of dutasteride) .Physical And Chemical Properties Analysis

Dutasteride is a white to pale yellow powder with a melting point of 242 to 250°C. It is soluble in ethanol (44 mg/mL), methanol (64 mg/mL) and Polyethylene glycol 400 (3 mg/mL), but it is insoluble in water .Applications De Recherche Scientifique

Specific Scientific Field

Dutasteride is a 5α-reductase inhibitor primarily used to treat benign prostatic hyperplasia (BPH) and male pattern baldness. Its related impurities, including Impurity 1, are essential to study for quality control and safety. The specific scientific field for this analysis lies at the intersection of analytical chemistry, pharmaceutical sciences, and drug development.

A. Stability Indicating Method Development

Researchers develop stability-indicating methods to assess the drug’s shelf life and degradation pathways. Impurity 1 serves as a critical marker for drug stability under various stress conditions (e.g., hydrolysis, oxidation, photolysis, and thermal degradation) .

B. Isolation and Characterization

Laboratory studies focus on isolating and characterizing Impurity 1. Researchers aim to understand its chemical structure, properties, and potential toxicity .

C. LC-MS Identification

Liquid chromatography-mass spectrometry (LC-MS) helps identify Impurity 1. Researchers analyze samples to detect specific mass-to-charge ratios (m/z) associated with this impurity .

D. Pharmacokinetic Studies

Pharmacokinetic studies explore how Impurity 1 interacts with the body. Researchers investigate its absorption, distribution, metabolism, and excretion .

E. Bioavailability Assessment

Impurity 1’s impact on dutasteride bioavailability is crucial. Researchers study its influence on drug absorption and systemic exposure.

F. Toxicological Evaluation

Toxicology studies assess Impurity 1’s safety profile. Researchers determine its potential adverse effects and establish acceptable limits.

Methods of Application

Researchers employ various techniques:

- UPLC Method : A reversed-phase ultra-performance liquid chromatography (RP-UPLC) method separates Impurity 1 from dutasteride. The mobile phase typically consists of a buffer-acetonitrile mixture. Detection occurs at a specific wavelength (e.g., 210 nm) .

- LC-MS : Researchers use LC-MS to identify Impurity 1 by its m/z value .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Propriétés

Numéro CAS |

104214-61-1 |

|---|---|

Nom du produit |

Dutasteride Related Impurity 1 |

Formule moléculaire |

C19H28N2O2 |

Poids moléculaire |

316.44 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

(5α,17β)-3-Oxo-4-azaandrost-1-ene-17-carboxamide; [4aR-(4aα,4bβ,6aα,7α,9aβ,9bα,11aβ)]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-Tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601889.png)